molecular formula C11H19N5O3 B1381100 tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate CAS No. 1803594-41-3

tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1381100
CAS No.: 1803594-41-3
M. Wt: 269.3 g/mol
InChI Key: GSJRJFZEJOORJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate is a piperidine-based heterocyclic compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group, and a tetrazole moiety. The tetrazole ring, a nitrogen-rich heterocycle, is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capabilities in medicinal chemistry applications. The hydroxyl group at the 4-position introduces polarity, influencing solubility and reactivity, while the Boc group facilitates selective deprotection during synthetic workflows. This compound serves as a versatile intermediate in drug discovery, particularly for kinase inhibitors and bioactive scaffolds.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O3/c1-10(2,3)19-9(17)16-6-4-11(18,5-7-16)8-12-14-15-13-8/h18H,4-7H2,1-3H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJRJFZEJOORJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Tetrazole Group: The tetrazole moiety is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation of the piperidine ring.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the cycloaddition and oxidation steps to improve yield and reduce reaction times. Additionally, the use of automated systems for purification and isolation of the final product ensures consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.

Major Products

    Oxidation: Formation of tert-butyl 4-oxo-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate.

    Reduction: Formation of tert-butyl 4-amino-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate.

    Substitution: Formation of tert-butyl 4-alkoxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new

Biological Activity

tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate (CAS Number: 1803594-41-3) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on diverse research findings.

The molecular formula of this compound is C11H19N5O3C_{11}H_{19}N_{5}O_{3}, with a molecular weight of 269.30 g/mol. The compound features a piperidine ring substituted with a hydroxy group and a tetrazole moiety, which are critical for its biological activity.

PropertyValue
CAS Number1803594-41-3
Molecular FormulaC₁₁H₁₉N₅O₃
Molecular Weight269.30 g/mol

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl piperidine derivatives with tetrazole derivatives under controlled conditions to ensure high yield and purity. Specific synthetic routes have been documented in various studies, highlighting the importance of optimizing reaction conditions for desired biological activity.

Anticonvulsant Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticonvulsant properties. A study demonstrated that derivatives similar to this compound showed effective protection against seizures in animal models. The structure-activity relationship (SAR) analysis suggested that modifications on the piperidine and tetrazole rings could enhance anticonvulsant efficacy .

Antitumor Activity

The compound has also been investigated for its potential as an antitumor agent. In vitro studies revealed that it exhibited cytotoxic effects against various cancer cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating promising anticancer activity . The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially mediated by interactions with specific cellular pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. In models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates . This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on Seizure Models : In a controlled study using PTZ-induced seizure models in rodents, administration of the compound resulted in a significant reduction in seizure duration and frequency compared to control groups .
  • Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF7) showed that the compound inhibited cell proliferation effectively at concentrations as low as 10 µM .
  • Neuroprotection in Cell Cultures : In vitro experiments using neuronal cell cultures exposed to neurotoxic agents demonstrated that treatment with this compound led to a significant increase in cell viability and a decrease in apoptotic markers .

Comparison with Similar Compounds

Triazole-Substituted Analogues

Compound A : tert-Butyl 4-(4-(((tert-butyldimethylsilyl)oxy)-methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)-piperidine-1-carboxylate

  • Synthesis : Prepared via a Pd-catalyzed coupling reaction between a triazole precursor and chloropyrimidine in THF, using SPhos Pd G3 as a catalyst.
  • Key Differences: Replaces tetrazole with a triazole ring and introduces a methylthio-pyrimidinyl substituent.
  • Applications : Likely tailored for kinase inhibition due to the pyrimidine moiety, a common pharmacophore in kinase-targeting drugs.

Compound B : tert-Butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

  • Synthesis : Oxidized from a methylthio precursor using H₂O₂ in THF.
  • Key Differences : Incorporates a sulfone group and fluorophenyl substituent, enhancing electrophilicity and metabolic stability. The sulfone group may improve target binding affinity in enzyme inhibitors.

Amino-Substituted Analogue

Compound C: tert-Butyl 4-amino-4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate

  • Structure: Replaces the hydroxyl group with an amino group.
  • This compound is marketed as a "versatile small molecule scaffold" but is discontinued, suggesting challenges in stability or synthesis.

Complex Heterocyclic Derivative

Compound D : (3R,4R)-tert-butyl 4-methyl-3-(6-tosylimidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

  • Synthesis : Multi-step process involving Lawesson’s reagent for thioamide formation and NaOH-mediated deprotection.
  • Key Differences : Incorporates a fused imidazo-pyrrolo-pyrazine system, likely for targeting nucleic acid-binding proteins or kinases. The stereochemistry (3R,4R) suggests enantioselective biological activity.

Functional Group and Property Comparison

Property Target Compound Compound A Compound C Compound D
Core Heterocycle Tetrazole (1H-1,2,3,4-tetrazol-5-yl) Triazole (1H-1,2,3-triazol-1-yl) Tetrazole (2H-tetrazol-5-yl) Imidazo-pyrrolo-pyrazine
Substituent Hydroxyl Methylthio-pyrimidinyl Amino Tosylimidazo-pyrrolo-pyrazinyl
Molecular Formula C₁₁H₁₉N₅O₃ (estimated) C₂₄H₄₁N₇O₃Si (reported) C₁₁H₂₀N₆O₂ (reported) C₂₅H₃₀N₆O₄S (reported)
Synthetic Complexity Moderate (single-step coupling) High (Pd catalysis, purification) Moderate (amino group introduction) Very High (multi-step, stereochemistry)
Applications Bioisostere, intermediate Kinase inhibitor candidate Discontinued scaffold Targeted therapy (e.g., oncology)

Key Research Findings

Tetrazole vs. Triazole : The tetrazole in the target compound offers superior hydrogen-bonding capacity compared to triazoles, making it advantageous for interactions with polar enzyme active sites.

Hydroxyl Group Impact: The hydroxyl group increases acidity (pKa ~8–10) relative to the amino group in Compound C (pKa ~10–12), affecting ionization under physiological conditions.

Synthetic Scalability : Compounds with simpler substituents (e.g., target compound) are more amenable to large-scale synthesis than complex derivatives like Compound D, which require chiral resolution and multi-step protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate

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